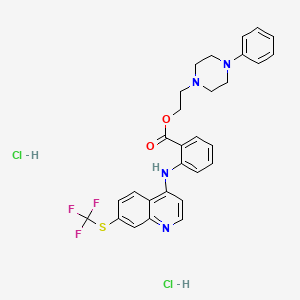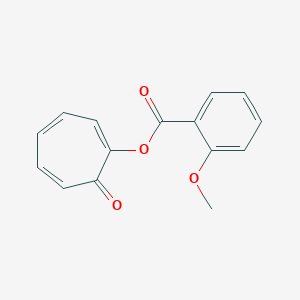![molecular formula C7H5N3O3 B14153425 3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 40338-54-3](/img/structure/B14153425.png)
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves the inhibition of PARP-1, a key enzyme in the DNA repair pathway. By binding to the active site of PARP-1, this compound prevents the enzyme from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a fused pyran ring, showing enhanced activity due to additional interactions with target enzymes.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring, known for its anticancer properties.
Thieno[2,3-d]pyrimidine-2,4-dione: Contains a thiophene ring, used in various therapeutic applications.
Uniqueness
Its structure allows for effective binding to the enzyme’s active site, making it a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
40338-54-3 |
|---|---|
Molekularformel |
C7H5N3O3 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-2-1-3-8-5(4)9-7(12)10(6)13/h1-3,13H,(H,8,9,12) |
InChI-Schlüssel |
VRPVMTYMAHQMDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=O)N(C2=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


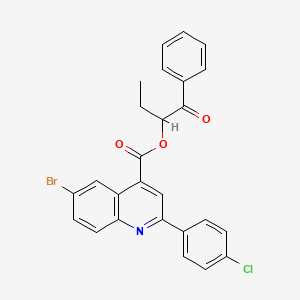
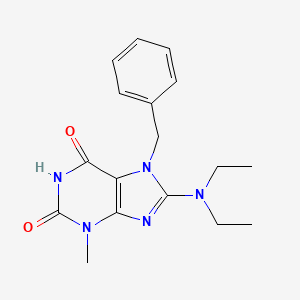

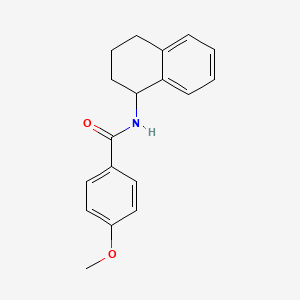
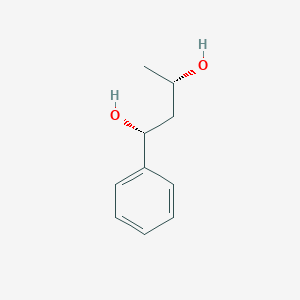
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
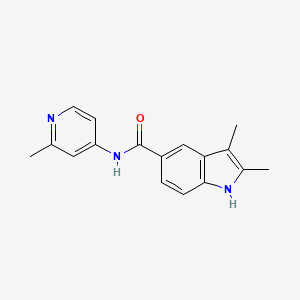
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
